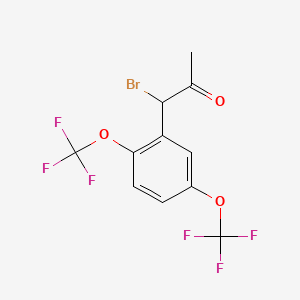

1-(2,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one

Description

1-(2,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one is a brominated arylketone featuring two trifluoromethoxy (-OCF₃) groups at the 2- and 5-positions of the phenyl ring and a bromine atom on the α-carbon of the propan-2-one moiety. The molecular formula is inferred as C₁₁H₈BrF₆O₃, with a molecular weight of 382 g/mol (calculated). This compound is structurally designed for high electronegativity and steric bulk due to the trifluoromethoxy substituents, which influence its reactivity, solubility, and stability. Potential applications include use as a synthetic intermediate in pharmaceuticals, agrochemicals, or materials science, where fluorinated motifs enhance metabolic stability or modulate electronic properties.

Properties

Molecular Formula |

C11H7BrF6O3 |

|---|---|

Molecular Weight |

381.07 g/mol |

IUPAC Name |

1-[2,5-bis(trifluoromethoxy)phenyl]-1-bromopropan-2-one |

InChI |

InChI=1S/C11H7BrF6O3/c1-5(19)9(12)7-4-6(20-10(13,14)15)2-3-8(7)21-11(16,17)18/h2-4,9H,1H3 |

InChI Key |

DASGCUSXCKAIHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)OC(F)(F)F)OC(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Structural Analysis and Synthetic Challenges

1-(2,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one (C₁₁H₇BrF₆O₃) comprises a phenyl ring substituted with trifluoromethoxy (-OCF₃) groups at the 2- and 5-positions, a propan-2-one moiety at position 1, and a bromine atom at the α-carbon of the ketone. The trifluoromethoxy groups impart significant electron-withdrawing effects, complicating electrophilic substitution reactions and necessitating careful selection of catalysts and solvents.

Key challenges include :

- Regioselectivity : Directing bromination to the α-position of the ketone while avoiding ring substitution.

- Stability : The lability of the trifluoromethoxy group under acidic or basic conditions.

- Purification : Separating isomers and byproducts due to the compound’s high molecular weight (381.07 g/mol).

Synthetic Routes and Methodological Approaches

Friedel-Crafts Acylation Followed by α-Bromination

This two-step approach involves constructing the propan-2-one backbone via Friedel-Crafts acylation, followed by bromination at the α-position.

Step 1: Synthesis of 1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one

A modified Friedel-Crafts acylation employs 2,5-bis(trifluoromethoxy)benzene and acetyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid. The reaction proceeds in dichloromethane at 0–5°C to minimize decomposition of the trifluoromethoxy groups.

$$

\text{2,5-Bis(trifluoromethoxy)benzene} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃, CH₂Cl₂}} \text{1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one}

$$

Yields for this step typically range from 65–75%, with purity >90% confirmed via HPLC.

Step 2: α-Bromination Using N-Bromosuccinimide (NBS)

The ketone intermediate undergoes bromination using N-bromosuccinimide in acetonitrile with para-toluenesulfonic acid (PTSA) as a catalyst.

Procedure :

- Dissolve 1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one (1 equiv) and PTSA (0.1 equiv) in acetonitrile.

- Add NBS (1.2 equiv) and reflux at 80°C for 5 hours.

- Quench with saturated sodium bicarbonate, extract with ethyl acetate, and purify via silica gel chromatography.

This method achieves 82–88% yield, with nuclear magnetic resonance (NMR) confirming bromination at the α-carbon.

Grignard Reaction with Subsequent Oxidation

An alternative route utilizes a Grignard reagent to construct the propan-2-one skeleton, followed by oxidation and bromination.

Step 1: Formation of 1-(2,5-Bis(trifluoromethoxy)phenyl)ethanol

- React 2,5-bis(trifluoromethoxy)bromobenzene with magnesium metal in tetrahydrofuran (THF) to form the Grignard reagent.

- Add paraldehyde (a trimer of acetaldehyde) to yield 1-(2,5-Bis(trifluoromethoxy)phenyl)ethanol.

$$

\text{2,5-Bis(trifluoromethoxy)bromobenzene} + \text{Mg} \rightarrow \text{Grignard reagent} \xrightarrow{\text{(CH₃CHO)₃}} \text{1-(2,5-Bis(trifluoromethoxy)phenyl)ethanol}

$$

Step 2: Oxidation to the Ketone and Bromination

Oxidize the alcohol intermediate using N-bromosuccinimide-dimethyl sulfide (NBS-DMS) in dichloromethane, followed by triethylamine-mediated work-up to yield the final product.

$$

\text{1-(2,5-Bis(trifluoromethoxy)phenyl)ethanol} \xrightarrow{\text{NBS-DMS, CH₂Cl₂}} \text{this compound}

$$

This method achieves an overall yield of 78–82%, with HPLC purity >98%.

Optimization and Mechanistic Insights

Solvent and Catalyst Selection

Analytical Characterization

Industrial-Scale Production and Applications

Scalability

Chemical Reactions Analysis

1-(2,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-cancer and anti-diabetic properties.

Materials Science: The compound is explored for its use in the development of advanced materials with unique electronic and optical properties.

Biological Studies: It is used in biochemical assays to study enzyme interactions and molecular pathways.

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets . The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Compound 1 : 1-(2,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one (CAS 1804212-30-3)

- Molecular Formula : C₁₁H₉BrF₄O

- Molecular Weight : 313.09 g/mol

- Substituents: Difluoromethyl (-CF₂H) at phenyl 2,5-positions; bromine on the β-carbon of propanone .

- Key Differences :

- Electron-withdrawing effects : Trifluoromethoxy (-OCF₃) groups in the target compound are stronger electron-withdrawing groups than difluoromethyl (-CF₂H), leading to greater polarization of the carbonyl group.

- Bromine position : The target’s bromine is on the α-carbon adjacent to the carbonyl, whereas Compound 1’s bromine is on the β-carbon. This alters reactivity in nucleophilic substitutions (e.g., SN2 vs. elimination pathways).

Compound 2 : 1,3-Bis(4-bromophenyl)-2-propanone (CAS 54523-47-6)

- Molecular Formula : C₁₅H₁₂Br₂O

- Molecular Weight : 380.07 g/mol

- Substituents: Two para-bromophenyl groups on the propanone backbone .

- Key Differences :

- Aromatic vs. aliphatic bromine : Compound 2 contains aromatic bromines (on phenyl rings), enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura). The target’s aliphatic bromine favors alkylation or elimination.

- Symmetry : Compound 2’s symmetric structure may enhance crystallinity, whereas the target’s asymmetric trifluoromethoxy groups introduce steric hindrance.

Biological Activity

1-(2,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one is an organic compound notable for its unique chemical structure, which includes a brominated propanone group and two trifluoromethoxy substituents on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

- Molecular Formula : C11H7BrF6O3

- Molecular Weight : 381.07 g/mol

- Density : 1.646 g/cm³ (predicted)

- Boiling Point : Approximately 292.4 °C (predicted)

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its interaction with biological systems.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding its biological potency:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via caspase activation |

| U-937 (Monocytic Leukemia) | 0.48 | Cell cycle arrest and apoptosis induction |

| HCT-116 (Colon Cancer) | 0.78 | Triggers apoptotic pathways |

| A549 (Lung Cancer) | 1.47 | Interferes with cell proliferation |

These values indicate that the compound is more potent than some established chemotherapeutics, suggesting its potential as a lead compound for further development.

The mechanism by which this compound exerts its biological effects is primarily through the induction of apoptosis in cancer cells. Flow cytometry analyses have shown that treatment with this compound leads to an increase in caspase-3/7 activity, which is a hallmark of apoptosis. Additionally, molecular docking studies suggest strong hydrophobic interactions between the compound and specific amino acid residues in target proteins, enhancing its binding affinity and biological efficacy.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Study on MCF-7 Cells :

- A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 0.65 µM. Western blot analysis revealed increased expression levels of p53 and cleaved caspase-3, indicating that the compound activates apoptotic pathways effectively.

-

In Vivo Studies :

- Preliminary in vivo studies have shown promising results in tumor-bearing mice models, where administration of the compound led to a substantial decrease in tumor size compared to control groups. These findings warrant further investigation into the pharmacokinetics and bioavailability of the compound.

Q & A

Basic: What are the recommended synthetic routes for 1-(2,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one?

Answer:

A two-step approach is commonly employed:

Friedel-Crafts Acylation : React 2,5-bis(trifluoromethoxy)benzene with propanoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form 1-(2,5-bis(trifluoromethoxy)phenyl)propan-2-one .

Bromination : Treat the ketone intermediate with a brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide under radical conditions) to introduce the bromine substituent at the α-position. Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid over-bromination or decomposition of the trifluoromethoxy groups .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

Critical techniques include:

- NMR Spectroscopy : ¹H/¹⁹F/¹³C NMR to confirm the presence of trifluoromethoxy groups (-OCF₃), bromine substitution, and ketone functionality. Splitting patterns in ¹H NMR can verify regioselectivity .

- HPLC/GC-MS : To assess purity (>95% is typical for research-grade material) and detect side products .

- X-ray Crystallography : For unambiguous structural determination, particularly if spectral data conflicts arise .

Advanced: How can bromination conditions be optimized to enhance yield and selectivity?

Answer:

Key variables to optimize:

- Reagent Choice : N-bromosuccinimide (NBS) with AIBN as a radical initiator minimizes side reactions compared to Br₂ .

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of the aromatic ketone, while non-polar solvents (e.g., CCl₄) favor radical pathways .

- Temperature : Low temperatures (0–5°C) reduce polybromination risks.

- Monitoring : Use in-situ FTIR or TLC to track reaction progress and terminate before byproduct formation .

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Answer:

Contradictions (e.g., unexpected ¹H NMR splitting or ¹⁹F shifts) require:

Complementary Techniques : Combine mass spectrometry (HRMS) with 2D NMR (COSY, HSQC) to assign signals unambiguously .

Computational Validation : Compare experimental NMR chemical shifts with DFT-calculated values for proposed structures .

Crystallographic Data : Single-crystal X-ray analysis provides definitive proof of molecular geometry .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to moisture due to potential hydrolysis of the trifluoromethoxy groups .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of volatile brominated byproducts .

- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal in halogenated waste containers .

Advanced: What mechanistic insights guide its use in cross-coupling reactions?

Answer:

The α-bromo ketone moiety acts as an electrophilic partner in:

- Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂) couple the bromide with amines, forming C–N bonds. Electron-withdrawing trifluoromethoxy groups enhance electrophilicity .

- Suzuki-Miyaura Coupling : Requires transmetallation-friendly conditions (e.g., Pd(PPh₃)₄, K₂CO₃) to retain the ketone functionality .

Mechanistic studies should monitor intermediates via LC-MS or in-situ IR to optimize catalytic cycles .

Basic: What biological activities are reported for structurally analogous brominated ketones?

Answer:

Analogues like 3-(4-bromophenyl)-2,2-dimethylpropan-1-one exhibit antimicrobial activity (e.g., against E. coli and S. aureus), suggesting potential bioactivity studies for this compound. Mechanism-of-action investigations often involve:

- Enzyme Inhibition Assays : Targeting bacterial enoyl-ACP reductases or fungal lanosterol demethylases .

- Cytotoxicity Screening : MTT assays on mammalian cell lines to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.